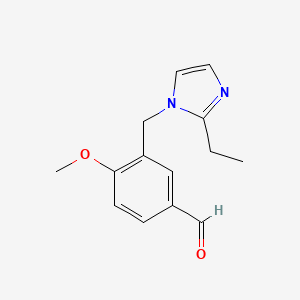

3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde is an organic compound with a complex structure that includes an imidazole ring, an ethyl group, and a methoxy-substituted benzaldehyde

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde typically involves multi-step organic reactions. One common method includes the alkylation of 2-ethylimidazole with a suitable benzaldehyde derivative under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and reagents, along with stringent quality control measures, is essential for large-scale production.

Analyse Des Réactions Chimiques

Aldehyde-Specific Reactions

The benzaldehyde moiety undergoes characteristic nucleophilic additions and condensation reactions:

Condensation with Amines

The aldehyde reacts with primary amines to form Schiff bases (imines). For example, in benzimidazole synthesis, 1,2-diaminobenzenes condense with aldehydes under catalytic conditions to form heterocycles . A representative reaction pathway is:

Aldehyde+1 2 DiamineFe2O3or Co Fe2O4Benzimidazole+H2O

Key Catalysts :

| Catalyst | Yield (%) | Conditions | Source |

|---|---|---|---|

| Fe2O3 NPs | 85–92 | Aqueous, 80°C, 2–4 h | |

| SiO2/Co@Fe2O4 | 89 | Reusable, magnetic separation |

Bromination

Electrophilic aromatic bromination occurs at the aldehyde-activated position. For example, 2-hydroxy-4-methoxybenzaldehyde undergoes bromination at the 5-position using Br2/CH2Cl2 :

Aldehyde+Br2CH2Cl2,0–25°C5 Bromo derivative

Bromination Conditions :

| Brominating Agent | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| Br2 | CH2Cl2 | 0–25°C | 80–90 | |

| TBA-Tribromide | CH2Cl2 | RT, 24 h | 76 |

Imidazole-Mediated Reactions

The 2-ethylimidazole side chain participates in coordination and substitution reactions:

Metal Chelation

The imidazole nitrogen atoms coordinate transition metals (e.g., Fe, Co), enabling catalytic applications . For instance, Fe2O3 nanoparticles catalyze benzimidazole formation by activating both aldehyde and imine intermediates .

Alkylation/Cross-Coupling

The imidazole’s N-methyl group can undergo further alkylation. Grignard reagents react with carbonyl compounds linked to imidazoles, as demonstrated in the synthesis of related derivatives :

Imidazole CHO+RMgX→Imidazole CH OH R

Oxidation to Carboxylic Acid

The aldehyde oxidizes to 3-[(2-Ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid under strong oxidizing conditions (e.g., KMnO4/H+) .

Reduction to Alcohol

Catalytic hydrogenation (H2/Pd-C) reduces the aldehyde to the corresponding benzyl alcohol, though specific data for this compound are inferred from analogs .

Methoxy Group Reactivity

The methoxy group directs electrophilic substitution to the para position but is generally inert under mild conditions. Demethylation may occur under harsh acidic conditions (e.g., HBr/AcOH) .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds containing imidazole derivatives, including 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde, exhibit significant anticancer properties. A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results demonstrated that it inhibited cell proliferation effectively, with half-maximal inhibitory concentration values suggesting potent activity against specific cancer types .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies have shown that it can modulate key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .

Catalytic Applications

Synthesis of Imidazole Derivatives

This compound has been utilized as a precursor in the synthesis of various imidazole derivatives through iodine-catalyzed reactions. The methodology developed allows for the efficient one-pot synthesis of substituted imidazoles, showcasing the versatility of imidazole chemistry .

| Substrate | Yield (%) | Conditions |

|---|---|---|

| Benzylamine + Benzaldehyde | 38 | Iodine, H2O, 70°C |

| Aromatic Aldehydes | 78 | Ammonium acetate |

The reaction conditions were optimized to maximize yield while minimizing environmental impact, highlighting the compound's potential in green chemistry .

Material Science Applications

Metal-Organic Frameworks (MOFs)

this compound has been explored in the development of metal-organic frameworks due to its ability to coordinate with metal ions. These frameworks have applications in gas storage and separation technologies. Research indicates that incorporating this compound enhances the stability and functionality of MOFs .

Case Studies

-

Anticancer Study on A431 Cells

A recent study assessed the effects of this compound on A431 epidermoid carcinoma cells. The compound was found to induce apoptosis via mitochondrial pathways, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins . -

Catalytic Synthesis of Imidazoles

In a systematic investigation, researchers reported a series of reactions using this compound as a catalyst for synthesizing various imidazole derivatives under mild conditions. The results indicated high yields and selectivity for desired products, demonstrating its utility in organic synthesis .

Mécanisme D'action

The mechanism of action of 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The imidazole ring is known to bind to metal ions, which can influence various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(2-Ethyl-imidazol-1-yl)-propionic acid

- 3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid

Uniqueness

3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde is unique due to the presence of both an imidazole ring and a methoxy-substituted benzaldehyde group

Activité Biologique

3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde (CAS No. 883539-41-1) is an organic compound characterized by its unique structure, which includes an imidazole ring, an ethyl group, and a methoxy-substituted benzaldehyde. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

- Molecular Formula : C14H16N2O2

- Molecular Weight : 244.29 g/mol

- CAS Number : 883539-41-1

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes, while the aldehyde group may form covalent bonds with nucleophilic sites on proteins, leading to various biological effects .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and C6 (rat glioblastoma). In one study, the compound demonstrated a significant cytotoxic effect on the C6 glioma cell line with an IC50 value of approximately 10.72μM, which was more effective than cisplatin .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 Value (μM) | Effect |

|---|---|---|

| MCF7 | Not specified | Induces apoptosis |

| C6 | 10.72 ± 0.38 | More toxic than cisplatin |

| HT-29 | Not specified | Cytotoxic effects observed |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. For example, its effectiveness against Gram-positive bacteria such as Staphylococcus aureus was noted with a minimum inhibitory concentration (MIC) of 40μg/mL. Additionally, it showed activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Table 2: Antimicrobial Activity Summary

| Bacterial Strain | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 40 | 21 |

| Bacillus subtilis | 300 | 12 |

| Escherichia coli | 200 | 14 |

| Pseudomonas aeruginosa | 500 | 10 |

Case Studies

A notable case study involved the synthesis of various derivatives of imidazole compounds, including this compound. These derivatives were evaluated for their anticancer and enzyme inhibition activities. The results indicated that certain modifications to the imidazole structure enhanced the biological activity significantly .

Propriétés

IUPAC Name |

3-[(2-ethylimidazol-1-yl)methyl]-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-14-15-6-7-16(14)9-12-8-11(10-17)4-5-13(12)18-2/h4-8,10H,3,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODKAVPABUIILS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC2=C(C=CC(=C2)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.